1-Chloroethanol
Overview
Description
1-Chloroethanol, also known as Chloroethanol, is a chemical compound with the molecular formula C2H5ClO . It has an average mass of 80.513 Da and a monoisotopic mass of 80.002892 Da . It is also known by other names such as Ethanol, 1-chloro-, Ethanol, chloro-, and 1-Chloroethan-1-ol .
Synthesis Analysis
Alcohols like this compound can be synthesized from alkyl halides via nucleophilic substitution reactions . For instance, alkyl halides can be converted to alcohols using S N 2 reactions with OH- as a nucleophile . Substrates that undergo substitution by SN1 reaction can be converted to alcohols using water as the nucleophile .Molecular Structure Analysis
The molecular structure of this compound consists of carbon, hydrogen, chlorine, and oxygen atoms . The exact structure can be viewed using specific software or tools .Chemical Reactions Analysis
This compound may participate in various chemical reactions. For instance, it may be involved in the thermal decomposition of 2-chloroethanol into acetaldehyde and HCl . In this process, this compound may act as an intermediate .Physical And Chemical Properties Analysis
This compound is a colorless liquid with an ether-like odor . It is soluble in water and is also a combustible liquid . Its vapors are heavier than air and it is very toxic by inhalation and skin absorption .Safety and Hazards
1-Chloroethanol is highly dangerous. It is fatal if swallowed, in contact with skin, or if inhaled . It causes eye irritation and is harmful to aquatic life . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It should be handled in a well-ventilated place and contact with heat/sparks/open flames/hot surfaces should be avoided .
properties
IUPAC Name |
1-chloroethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5ClO/c1-2(3)4/h2,4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJESGYZFVCIMDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505272 | |
Record name | 1-Chloroethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
594-01-4 | |
Record name | 1-Chloroethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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